Methyl 8-iodo-3-nitro-1-naphthoate
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Overview
Description
Methyl 8-iodo-3-nitro-1-naphthoate: is an organic compound that belongs to the class of naphthoates It is characterized by the presence of an iodine atom at the 8th position, a nitro group at the 3rd position, and a methyl ester group at the 1st position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-iodo-3-nitro-1-naphthoate typically involves the iodination of a naphthoate precursor followed by nitration. One common method includes the following steps:
Iodination: The starting material, such as methyl 1-naphthoate, is treated with iodine and a suitable oxidizing agent (e.g., iodic acid) to introduce the iodine atom at the 8th position.
Nitration: The iodinated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3rd position.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Methyl 8-iodo-3-nitro-1-naphthoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group, to form carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium azide, phenol, or secondary amines in the presence of a suitable base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the iodine atom.
Reduction: Methyl 8-amino-3-nitro-1-naphthoate.
Oxidation: Methyl 8-iodo-3-nitro-1-naphthoic acid.
Scientific Research Applications
Methyl 8-iodo-3-nitro-1-naphthoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-iodo-3-nitro-1-naphthoate depends on the specific application and the target molecule. Generally, the compound can interact with various molecular targets through its functional groups:
Nitro Group: Can participate in redox reactions and interact with electron-rich sites.
Iodine Atom: Can undergo substitution reactions, allowing the compound to be modified or linked to other molecules.
Methyl Ester Group: Can be hydrolyzed to form carboxylic acids, which can further interact with biological molecules.
Comparison with Similar Compounds
Methyl 8-iodo-1-naphthoate: Lacks the nitro group, making it less reactive in redox reactions.
Methyl 3-nitro-1-naphthoate: Lacks the iodine atom, reducing its versatility in substitution reactions.
Methyl 8-amino-3-nitro-1-naphthoate:
Uniqueness: Methyl 8-iodo-3-nitro-1-naphthoate is unique due to the presence of both an iodine atom and a nitro group on the naphthalene ring
Properties
Molecular Formula |
C12H8INO4 |
---|---|
Molecular Weight |
357.10 g/mol |
IUPAC Name |
methyl 8-iodo-3-nitronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H8INO4/c1-18-12(15)9-6-8(14(16)17)5-7-3-2-4-10(13)11(7)9/h2-6H,1H3 |
InChI Key |
QAMNRCUGQSQDKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=C2I |
Origin of Product |
United States |
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